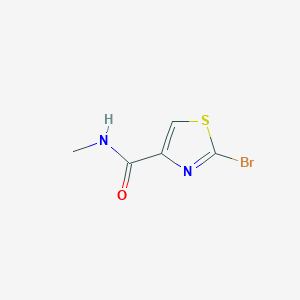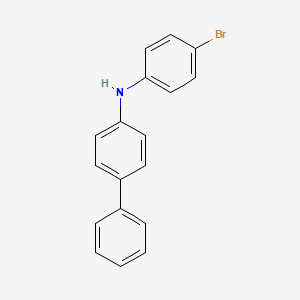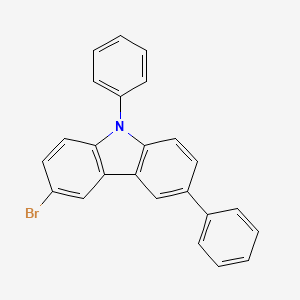![molecular formula C12H11FN2O B1375046 3-Amino-1-[(4-fluorophenyl)methyl]-1,2-dihydropyridin-2-one CAS No. 1128105-67-8](/img/structure/B1375046.png)
3-Amino-1-[(4-fluorophenyl)methyl]-1,2-dihydropyridin-2-one
Vue d'ensemble
Description
“3-Amino-1-[(4-fluorophenyl)methyl]-1,2-dihydropyridin-2-one” is a chemical compound with the molecular weight of 218.23 . It is also known as 3-amino-1-(4-fluorobenzyl)-2(1H)-pyridinone .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H11FN2O/c13-10-5-3-9(4-6-10)8-15-7-1-2-11(14)12(15)16/h1-7H,8,14H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More specific physical and chemical properties are not available in the search results.Applications De Recherche Scientifique
Met Kinase Inhibitor Development
One significant application of compounds structurally similar to 3-Amino-1-[(4-fluorophenyl)methyl]-1,2-dihydropyridin-2-one is in the development of Met kinase inhibitors. For example, substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides have been identified as potent Met kinase inhibitors. These compounds have demonstrated effectiveness in tumor stasis in specific cancer models and have reached phase I clinical trials (Schroeder et al., 2009).
Crystal Structure Analysis
In the field of crystallography, compounds related to this compound, such as 2-Amino-2-(2-fluorophenyl)acetic acid, have been analyzed for their molecular and crystal structures. These studies provide insights into molecular interactions and bonding, which are crucial for understanding the physical properties of these compounds (Burns & Hagaman, 1993).
Antihypertensive and Coronary Vessel Dilation
1,4-Dihydropyridines, including derivatives similar to the compound , have applications as antihypertensive agents and coronary vessel dilators. This is due to their ability to impact cardiovascular functioning in specific therapeutic contexts (Abernathy, 1978).
A3 Adenosine Receptor Antagonists
Derivatives of 1,4-dihydropyridines have been explored as antagonists for A3 adenosine receptors. These compounds are crucial in creating molecular probes for studying this receptor subtype, which has implications in various physiological processes (Li et al., 1999).
Antibacterial and Antifungal Agents
The structural analogs of this compound have been investigated for their potential as antibacterial and antifungal agents. The presence of specific functional groups in these compounds has been found to significantly influence their antimicrobial activity (Desai et al., 2021).
Safety and Hazards
Propriétés
IUPAC Name |
3-amino-1-[(4-fluorophenyl)methyl]pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O/c13-10-5-3-9(4-6-10)8-15-7-1-2-11(14)12(15)16/h1-7H,8,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQRIKLYACYCJLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)C(=C1)N)CC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



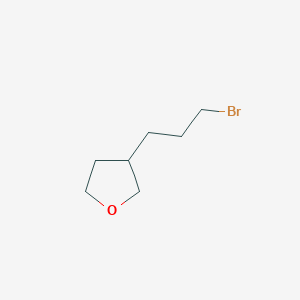
![3,6-Bis(5-bromo-2-thienyl)-2,5-bis(2-hexyldecyl)pyrrolo[3,4-C]pyrrole-1,4(2H,5H)-dione](/img/structure/B1374964.png)

![(2-bromo-5H-pyrrolo[2,3-b]pyrazin-7-yl)methanol](/img/structure/B1374968.png)
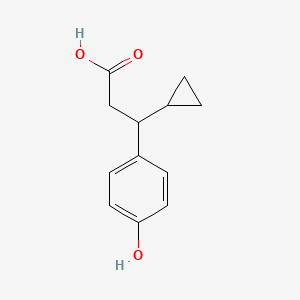
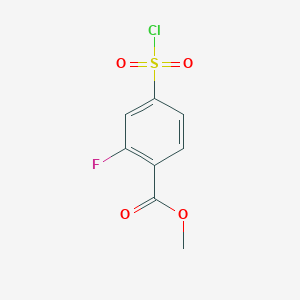
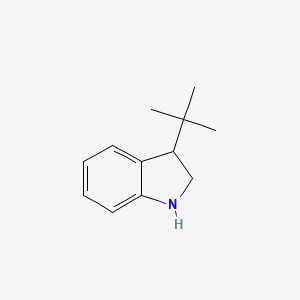
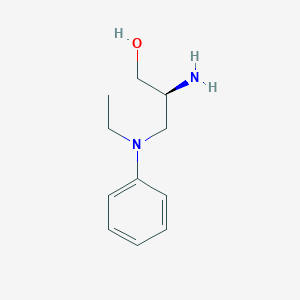
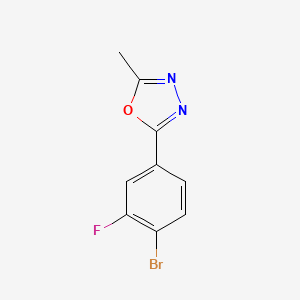
![7-Bromo-2,4-dichloropyrrolo[2,1-F][1,2,4]triazine](/img/structure/B1374977.png)
![N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine](/img/structure/B1374979.png)
